molecular formula C19H18N4O4 B613599 (2R,3R)-(Fmoc-amino)-3-azidobutyric acid CAS No. 1229394-75-5

(2R,3R)-(Fmoc-amino)-3-azidobutyric acid

Cat. No.: B613599
CAS No.: 1229394-75-5
M. Wt: 366,37 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-(Fmoc-amino)-3-azidobutyric acid, also known as this compound, is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366,37 g/mole. The purity is usually 95%.
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Scientific Research Applications

Solid-phase Synthesis of "Mixed" Peptidomimetics

The use of Fmoc-protected aza-beta3-amino acids, including compounds similar to (2R,3R)-(Fmoc-amino)-3-azidobutyric acid, enables the solid-phase synthesis of "mixed" aza-beta3-peptides. These peptides serve as mimetics of biologically active sequences, illustrating the compound's role in generating peptidomimetics with potential biological applications. A specific example includes the synthesis of mimetics for a histone H4 sequence, showcasing the ability to produce large quantities of mixed aza-beta3-peptides for research purposes (Busnel et al., 2005).

Development of Novel Peptide Synthesis Methods

The synthesis and characterization of Fmoc amino acid azides, closely related to this compound, demonstrate their stability and utility as coupling agents in peptide synthesis. This research supports the development of novel methodologies for peptide construction, emphasizing the role of Fmoc amino acid azides in enhancing peptide synthesis techniques (Babu et al., 2000).

Synthesis of Nonproteinogenic Amino Acids for Biosynthesis Probes

The creation of nonproteinogenic amino acids protected for Fmoc-based solid-phase peptide synthesis, including structures akin to this compound, facilitates the exploration of lantibiotic biosynthesis. These amino acids are incorporated into peptides as alternative substrates for lantibiotic synthases, underscoring the compound's utility in probing the biosynthetic pathways of biologically significant peptides (Zhang et al., 2005).

Solid-Phase Synthesis of Aza-Kahalalide F Analogues

In the synthesis of Kahalalide F analogues, a natural product with clinical significance, N-Fmoc-protected (2R,3R)-2-amino-3-azidobutanoic acid serves as a precursor for aza-threonine. This application demonstrates the compound's role in the production of peptide analogues with potential therapeutic uses, particularly through solid-phase synthesis techniques that include the reduction of azide groups (Izzo et al., 2010).

Peptide Synthesis and Functional Material Fabrication

The synthesis of Fmoc-modified amino acids and peptides, akin to this compound, plays a critical role in the fabrication of functional materials. These materials exploit the self-assembly properties of Fmoc-modified biomolecules for applications ranging from bio-templating to drug delivery, showcasing the broader implications of Fmoc amino acids in both biochemical research and materials science (Tao et al., 2016).

Properties

IUPAC Name

(2R,3R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJMYBCJYQGZOS-PIGZYNQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.